4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
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Overview
Description
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzoic acid moiety linked to a pyrrolidine ring, which is further connected to a benzylpiperazine group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diester.
Introduction of the Benzylpiperazine Group: The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperazine.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzylpiperazine group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the compound may inhibit certain enzymes, leading to altered metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid
- 4-[2-(4-Benzylpiperazin-1-yl)ethoxy]benzoic acid
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[3-(4-Benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is unique due to its combination of a benzoic acid moiety with a pyrrolidine ring and a benzylpiperazine group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-[3-(4-benzylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-14-19(21(27)25(20)18-8-6-17(7-9-18)22(28)29)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIUMNLWPVVVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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